N-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine

Medicinal Chemistry Pharmacokinetics Physicochemical Property Comparison

Standard 5-aryl-1,3,4-oxadiazoles often fail in SAR due to suboptimal halogen substitution. This ortho-brominated analog provides distinct electronic and steric properties unavailable in chloro/fluoro versions. - **Halogen bond donor:** σ-hole strength ~25-30 kcal/mol (vs. chloro ~18 kcal/mol) for improved target engagement - **Cross-coupling ready:** Suzuki-Miyaura yields >80% with standard Pd catalysts without specialized ligands - **CNS MPO compliant:** XLogP3 2.1, MW 294.15, within optimal logP 1-3 for blood-brain barrier penetration - **Structural biology utility:** Anomalous scattering signal (f″ ≈1.5 e⁻) for X-ray phasing

Molecular Formula C12H12BrN3O
Molecular Weight 294.152
CAS No. 790263-24-0
Cat. No. B2485501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine
CAS790263-24-0
Molecular FormulaC12H12BrN3O
Molecular Weight294.152
Structural Identifiers
SMILESC1CC1NCC2=NN=C(O2)C3=CC=CC=C3Br
InChIInChI=1S/C12H12BrN3O/c13-10-4-2-1-3-9(10)12-16-15-11(17-12)7-14-8-5-6-8/h1-4,8,14H,5-7H2
InChIKeyIRPUAABVWRCSTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine: Baseline Profile


N-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine (C₁₂H₁₂BrN₃O, MW 294.15 g/mol) belongs to the 1,3,4-oxadiazole heterocycle family, which is widely investigated for antimicrobial, anticancer, and CNS-modulating activities [1]. The molecule features a 2‑bromophenyl ring at position 5 of the oxadiazole, a methylene linker, and a cyclopropanamine moiety. The ortho‑bromine substituent distinguishes it from the corresponding 2‑chloro, 2‑fluoro, and unsubstituted phenyl analogs, imparting unique electronic, steric, and reactivity properties that are critical for structure‑activity relationships and downstream synthetic diversification.

1
1,3,4-Oxadiazole scaffold for antimicrobial, anticancer, and CNS research screening
2
ortho-Bromine substitution supports halogen-bonding studies and cross-coupling applications
3
Molecular profile distinct from 2‑chloro and 2‑fluoro analogs; selection requires attribute review

N-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine: Why Generic Substitution Fails


Within the 5‑aryl‑1,3,4‑oxadiazole series, even minor halogen substitutions profoundly alter biological potency, target selectivity, and synthetic utility. The ortho‑bromine atom not only modulates lipophilicity and electronic distribution but also serves as a superior halogen‑bond donor and a versatile cross‑coupling handle, properties that are not interchangeable with chlorine, fluorine, or hydrogen [1]. Consequently, substituting a cheaper or more readily available analog without quantitative justification risks invalidating SAR trends, reducing assay reproducibility, and forfeiting the synthetic advantages that the bromine atom confers in late‑stage functionalization strategies.

ortho-Br → ortho-Cl
Halogen-bond donor strength context may differ significantly; reported ~7–10 kcal/mol variance can shift target engagement profiles
ortho-Br → ortho-Cl
Cross-coupling fitness may not transfer; chloro analog may require alternative conditions and yield may differ
ortho-Br → H or F
Lipophilicity and molecular weight profiles may shift; ADME models built on non-bromo analogs may not transfer directly

N-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine: Key Differentiation Evidence


Molecular Weight Difference vs. 2-Chloro Analog

The target compound has a monoisotopic mass of 293.01637 Da (MW 294.15 g/mol), which is 44.46 g/mol heavier than the 2‑chlorophenyl analog (MW 249.69 g/mol). This additional mass, attributable to bromine versus chlorine, directly influences molar dosing, solubility, and tissue distribution parameters used in preclinical PK/PD modeling [1][2].

MW vs. 2‑Cl analog
Cross-study comparable
+44.46 g/mol
May shift physicochemical thresholds affecting oral bioavailability and dosing models
Computed values; experimental validation recommended
Medicinal Chemistry Pharmacokinetics Physicochemical Property Comparison

Lipophilicity Difference vs. Chloro Analog

The predicted XLogP3 value for the bromo compound is 2.1, compared to 2.0 for the 2‑chlorophenyl analog [1][2]. Although the absolute difference appears modest, in the context of lead optimization a ΔlogP of 0.1–0.3 often correlates with measurable shifts in membrane permeability (PAMPA), plasma protein binding, and hERG channel affinity, making the compounds pharmacokinetically non‑interchangeable.

Lipophilicity vs. 2‑Cl analog
Cross-study comparable
ΔlogP +0.1
In CNS lead optimization, logP shifts may alter permeability and off-target profiles
Predicted XLogP3; direct measurement needed
Lipophilicity ADME Drug Design

Halogen-Bond Donor Strength Advantage

The electrostatic potential maximum (Vs,max) on the halogen σ‑hole along the C–Br bond is approximately 25–30 kcal/mol, compared to 15–20 kcal/mol for C–Cl in analogous aryl halides [1]. This 7–10 kcal/mol differential translates into substantially stronger, more directional halogen bonds with protein backbone carbonyls or Lewis‑basic side chains, a feature that has been exploited to improve inhibitor potency and selectivity in fragment‑based drug design.

Halogen‑bond strength
Class-level inference
~7–10 kcal/mol stronger (C–Br vs. C–Cl)
Supports halogen-bond-driven affinity modulation; class-level inference
DFT values; not compound-specific
Halogen Bonding Molecular Recognition Drug–Target Interaction

Cross-Coupling Advantage Over Chloro/Fluoro Analogs

Aryl bromides are universally recognized as the optimal substrates for Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings, routinely achieving isolated yields of 80–95% under mild conditions, whereas the corresponding aryl chlorides typically give <50% conversion without specialized ligands or forcing temperatures [1]. The ortho‑bromine atom in the target compound therefore provides a strategic diversification point for parallel library synthesis or late‑stage functionalization, an option that is severely compromised in the chloro or fluoro series.

Cross‑coupling fitness
Class-level inference
Reported yield advantage >30% vs. chloro
Supports selection for late-stage diversification via aryl bromide cross-coupling
Literature consensus; scaffold-specific yields to verify
Synthetic Chemistry C–C Coupling Lead Optimization

N-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine: Key Application Scenarios


Halogen-Bond-Driven Potency Enhancement

When crystallographic or docking studies of a target protein (e.g., a kinase or GPCR) reveal a backbone carbonyl or carboxylate side chain positioned at a 2.5–3.5 Å distance from the ortho‑aryl position, the bromo analog should be prioritized because its σ‑hole strength (~25–30 kcal/mol) exceeds that of the chloro analog by ~7–10 kcal/mol, enabling a stronger halogen bond that can improve binding affinity by 10–100‑fold [1]. The chloro or fluoro analog would provide a weaker or absent halogen bond, yielding inferior target engagement.

Late-Stage Diversification via Suzuki Coupling

The ortho‑bromine atom serves as a superior cross‑coupling handle. Under standard Suzuki–Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C), the bromo compound is expected to deliver >80% isolated yields with diverse boronic acids, whereas the 2‑chlorophenyl analog would require specialized, often costly, ligands to achieve comparable conversion [1]. This makes the bromo scaffold the reagent of choice for combinatorial library construction and structure–activity relationship (SAR) expansion in drug discovery programs.

Chemical Probe for Bromine-Specific Biophysical Assays

In biophysical techniques such as X‑ray crystallography or ¹⁹F‑NMR, the bromine atom provides a distinct anomalous scattering signal (f″ ≈ 1.5 e⁻ at Cu Kα) that facilitates experimental phasing and binding‑mode confirmation, a capability absent in the chloro (f″ ≈ 0.7 e⁻) and fluoro analogs. This anomalous signal can be critical for unambiguous ligand placement in low‑resolution protein‑ligand complexes, making the bromo compound a preferred chemical probe for structural biology studies [1].

ADME Fine-Tuning in CNS Drug Discovery

The bromo analog’s XLogP3 of 2.1 positions it within the optimal lipophilicity window (logP 1–3) for CNS penetration, while its molecular weight (294.15 g/mol) remains below 400 Da, respecting Lipinski’s and CNS MPO guidelines [1][2]. The slightly higher lipophilicity relative to the chloro analog (ΔlogP +0.1) may improve passive blood‑brain barrier permeability, but projects can later reduce logP through metabolite‑directed design without altering the halogen‑bonding advantage, offering a balanced starting point for CNS‑targeted programs.

Application
Selection Property
Validation Focus
Halogen‑bond target engagement studies
ortho‑Br σ‑hole strength context
Binding affinity modulation review
Late‑stage SAR diversification
Aryl bromide cross‑coupling fitness
Coupling yield and scope validation
Biophysical probe for structural biology
Anomalous scattering signal utility
Ligand placement and phasing confirmation
CNS drug discovery property evaluation
Lipophilicity and molecular weight context
CNS MPO and permeability review
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